molecular formula C13H9ClN2 B161604 2-Chloro-6-methyl-5-phenylnicotinonitrile CAS No. 10176-63-3

2-Chloro-6-methyl-5-phenylnicotinonitrile

Cat. No. B161604
Key on ui cas rn: 10176-63-3
M. Wt: 228.67 g/mol
InChI Key: IKKNXDBSPNSUOA-UHFFFAOYSA-N
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Patent
US05010086

Procedure details

A mixture of 92.71 g 2-chloro-3-cyano-6-methyl-5-phenylpyridine, 1000 ml concentrated ammonium hydroxide and 400 ml ethanol was heated in an autoclave at 185° C. for 30 hours. The reaction mixture was cooled in ice, neutralized with acetic acid and stirred at room temperature for 2 hours. The solid product was collected, washed with water (800 ml) and a small amount of ethanol, and dried in a vacuum oven at 85° C. to give 75.61 g (82%) of 2-amino-6-methyl-5-phenyl-3-pyridinecarboxylic acid, m.p. 298°-300° C.
Quantity
92.71 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C(C#N)=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:4]([CH3:16])[N:3]=1.[OH-:17].[NH4+:18].[CH2:19]([OH:21])[CH3:20]>C(O)(=O)C>[NH2:18][C:2]1[C:20]([C:19]([OH:17])=[O:21])=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:4]([CH3:16])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
92.71 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)C1=CC=CC=C1)C
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
The solid product was collected
WASH
Type
WASH
Details
washed with water (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of ethanol, and dried in a vacuum oven at 85° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=C(C=C1C(=O)O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.61 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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